4-((Diethylamino)methyl)benzoic acid hydrochloride
Overview
Description
Abacavir hemisulfate is a salt form of abacavir, a nucleoside analog reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Abacavir is a synthetic carbocyclic nucleoside with the chemical formula { (1S,4R)-4- [2-amino-6- (cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol hemisulfate. It is known for its effectiveness in inhibiting the replication of HIV by targeting the reverse transcriptase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of abacavir hemisulfate involves several key steps. One common method starts with a suitable di-halo aminopyrimidine, which is reacted with an aminoalcohol to form an intermediate compound. This intermediate is then cyclized to yield a key intermediate compound, followed by the displacement of the chlorine atom with cyclopropylamine to produce abacavir as a free base . The free base is then converted to its hemisulfate salt by reacting with sulfuric acid .
Industrial Production Methods
Industrial production of abacavir hemisulfate typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often involving the use of inorganic bases in a mixture of water and alcohol to remove protective groups and isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Abacavir hemisulfate undergoes various chemical reactions, including:
Oxidation: Abacavir can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert abacavir to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the abacavir molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted abacavir derivatives depending on the reagents used.
Scientific Research Applications
Abacavir hemisulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Widely used in the treatment of HIV infection, often in combination with other antiretroviral agents.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Abacavir hemisulfate exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Once inside the cell, abacavir is phosphorylated to its active form, carbovir triphosphate. This active metabolite competes with natural nucleosides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another nucleoside analog reverse transcriptase inhibitor used in combination with abacavir for HIV treatment.
Zidovudine: A nucleoside analog that also targets the reverse transcriptase enzyme but has a different chemical structure.
Tenofovir: A nucleotide analog reverse transcriptase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Abacavir hemisulfate is unique due to its specific chemical structure, which allows for effective inhibition of the reverse transcriptase enzyme. Its combination with other antiretroviral agents enhances its efficacy and reduces the likelihood of resistance development .
Properties
IUPAC Name |
4-(diethylaminomethyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXCOZXAABDPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486107 | |
Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106261-54-5 | |
Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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